molecular formula C14H19NO5 B267620 4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid

4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid

Cat. No. B267620
M. Wt: 281.3 g/mol
InChI Key: QVOYDXZOQLFIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid, also known as EEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. EEPA is a synthetic compound that has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of 4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory and tumor growth processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of diseases.

Advantages and Limitations for Lab Experiments

4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research. This compound has also been found to be stable under a variety of conditions, allowing for its use in a wide range of experiments. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medical research. Additionally, studies are needed to investigate the safety and efficacy of this compound in humans.

Synthesis Methods

4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid can be synthesized through various methods, but the most commonly used method involves the reaction of 4-aminobenzoic acid with ethylene glycol, followed by the addition of acetic anhydride and 2-ethylbutyric acid. The resulting compound is then subjected to hydrolysis to yield this compound.

Scientific Research Applications

4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have potential applications in medical research. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has also been found to inhibit the growth of cancer cells in vitro, indicating its potential as a cancer treatment.

properties

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

IUPAC Name

4-[4-(2-ethoxyethoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C14H19NO5/c1-2-19-9-10-20-12-5-3-11(4-6-12)15-13(16)7-8-14(17)18/h3-6H,2,7-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

QVOYDXZOQLFIMC-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CCC(=O)O

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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